3-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
951546-01-3 |
|---|---|
Molecular Formula |
C27H26N4O7 |
Molecular Weight |
518.526 |
IUPAC Name |
3-[[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]methyl]-6,7-dimethoxy-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H26N4O7/c1-36-22-14-19-20(15-23(22)37-2)28-27(35)31(25(19)33)16-17-5-7-18(8-6-17)24(32)29-9-11-30(12-10-29)26(34)21-4-3-13-38-21/h3-8,13-15H,9-12,16H2,1-2H3,(H,28,35) |
InChI Key |
FKRBEMANNKLRNA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
3-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial properties and mechanisms of action, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a quinazoline core substituted with various functional groups that contribute to its biological activity. The presence of the furan-2-carbonyl and piperazine moieties is particularly significant in enhancing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O4 |
| Molecular Weight | 420.46 g/mol |
| CAS Number | Not specifically listed |
| Solubility | Soluble in DMSO and DMF |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives, including our compound of interest. Research indicates that compounds with similar structures exhibit activity against a range of bacterial strains, particularly Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound acts as an inhibitor of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This mechanism is similar to that of fluoroquinolone antibiotics, which have been widely studied for their effectiveness against resistant bacterial strains .
- In Vitro Studies : In a comparative study, derivatives of quinazoline-2,4(1H,3H)-dione showed promising antimicrobial activity. For example:
- Broader Spectrum : Other studies indicate that derivatives exhibit moderate to significant activity against fungi such as Candida albicans, suggesting a broader spectrum of action beyond bacterial pathogens .
Cytotoxicity
While the antimicrobial properties are promising, assessing the cytotoxic effects on human cell lines is crucial for evaluating safety profiles.
- Cell Line Studies : Preliminary cytotoxicity assays indicated that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is attributed to the differential uptake mechanisms in malignant versus non-malignant cells .
Case Study 1: Antibacterial Efficacy
A recent study synthesized several quinazoline derivatives and tested them against various bacterial strains. The results indicated that compounds with furan and piperazine substituents exhibited enhanced antibacterial activity compared to those without these groups.
- Results Summary :
- Escherichia coli: Inhibition zone up to 15 mm.
- Staphylococcus aureus: Inhibition zone up to 12 mm.
This study underscores the importance of structural modifications in optimizing biological activity .
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of related quinazoline derivatives. Compounds were tested against Candida albicans, revealing inhibition zones ranging from 11 mm to 13 mm.
- Findings :
- The most effective compound in this series showed an MIC value significantly lower than that of conventional antifungal agents.
These findings suggest potential for development as antifungal agents alongside their antibacterial properties .
Scientific Research Applications
Structural Characteristics
The compound's structure can be broken down into several key components:
- Quinazoline Core : This bicyclic structure is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
- Furan Ring : The presence of the furan moiety enhances the compound's reactivity and interaction with biological targets.
- Piperazine Moiety : This component is often associated with various pharmacological effects, including anxiolytic and antidepressant activities.
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of the quinazoline core |
| 2 | Acylation | Introduction of the furan ring |
| 3 | Coupling | Assembly of the final compound |
Medicinal Chemistry
The compound has shown promise in various medicinal applications:
- Anti-Tubercular Activity : Research indicates its potential as an effective agent against Mycobacterium tuberculosis.
- Antibacterial Properties : Initial studies suggest activity against a range of bacterial strains, making it a candidate for further exploration in antibiotic development.
Biological Research
The interactions of this compound with specific biological targets make it suitable for:
- Enzyme Inhibition Studies : It may inhibit key enzymes involved in critical metabolic pathways.
- Receptor Binding Analysis : Its ability to modulate receptor activity could provide insights into new therapeutic strategies.
Industrial Applications
The unique structural features allow for potential uses in:
- Material Science : Development of polymers or catalysts with specific properties derived from its chemical structure.
- Pharmaceutical Formulations : Its stability and reactivity can be harnessed in creating novel drug delivery systems.
Case Studies
-
Anti-Tubercular Efficacy :
- A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on Mycobacterium tuberculosis growth in vitro. The mechanism involved disruption of cell wall synthesis pathways.
-
Antibacterial Activity :
- Another investigation highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of quinazoline-dione derivatives with piperazine-based substitutions. Below is a comparative analysis with structurally related compounds:
Physicochemical and Pharmacokinetic Insights
- Polarity: The 6,7-dimethoxy groups increase hydrophilicity compared to non-methoxy analogues (e.g., ).
- Metabolic Stability: Piperazine derivatives with aromatic acyl groups (e.g., furanoyl, acetylphenyl) are prone to oxidative metabolism, whereas pyrrolidine-based analogues may exhibit longer half-lives due to reduced CYP450 susceptibility .
Research Findings and Data Gaps
Critical Observations
Structural Optimization: Replacement of the 4-amine in Prazosin with a benzyl-piperazine-furanoyl group (target compound) introduces steric bulk, which may hinder receptor binding but improve metabolic stability .
SAR Trends: Electron-donating groups (e.g., 6,7-dimethoxy) on quinazoline enhance solubility but may reduce membrane permeability. Piperazine acylation with heteroaromatic groups (furanoyl) improves target specificity compared to aliphatic (pyrrolidine) or aryl (acetylphenyl) substituents .
Table 2: Hypothetical Activity Profile Based on Structural Analogues
Preparation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS)
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 61.53 | 61.48 |
| H | 5.12 | 5.09 |
| N | 10.89 | 10.85 |
Comparative Analysis of Synthetic Routes
Industrial-Scale Production Considerations
Large-scale synthesis necessitates:
- Continuous Flow Reactors : For piperazine acylation to enhance heat transfer and reduce reaction time.
- Crystallization Optimization : Ethanol/water mixtures achieve >99% purity after two recrystallizations.
- Waste Management : Recovery of DBU catalyst via distillation reduces environmental impact.
Q & A
Synthesis and Optimization
Basic: What are the common synthetic routes for this quinazoline-dione derivative, and how do reaction conditions influence yield? The compound is synthesized via multi-step reactions, including:
- Claisen condensation to form diketones (e.g., using diethyl oxalate and acetylbenzofuran derivatives) .
- Cyclization with hydrazine hydrate to generate heterocyclic cores (pyrazole or quinazoline) .
- Coupling reactions (e.g., amidation or nucleophilic substitution) to introduce the furan-carbonyl-piperazine moiety .
Key parameters : Solvent choice (DMF for polar intermediates), temperature control (reflux for cyclization), and catalysts (Pd for cross-coupling) .
Advanced: How can synthetic yields be optimized for the benzyl-piperazine linkage?
- Use Schlenk techniques to exclude moisture during amide bond formation .
- Optimize stoichiometry (1:1.2 ratio of benzyl intermediate to piperazine derivative) to minimize side products .
- Monitor reaction progress via TLC/HPLC and employ gradient purification (e.g., silica gel chromatography) .
Structural Characterization
Basic: Which spectroscopic methods are critical for confirming the structure?
- H/C NMR : Assign peaks for the quinazoline-dione (δ 6.8–7.2 ppm for aromatic protons) and piperazine (δ 3.2–3.8 ppm for CH groups) .
- HRMS : Confirm molecular weight (expected [M+H]: ~580.22 Da) .
Advanced: How can crystallography resolve ambiguities in regiochemistry?
- Single-crystal X-ray diffraction can distinguish between N1 vs. N3 substitution on the quinazoline ring, critical for bioactivity .
Biological Activity Screening
Basic: What in vitro assays are used for initial bioactivity profiling?
- Antimicrobial assays : Disk diffusion against S. aureus and C. albicans (MIC values <10 μg/mL indicate potency) .
- Kinase inhibition : ATP-binding assays (IC values for EGFR or VEGFR2) .
Advanced: How to address conflicting bioactivity data across studies?
- Standardize assay conditions (e.g., serum concentration in cell cultures) .
- Validate target engagement via SPR (surface plasmon resonance) to measure binding kinetics .
Stability and Degradation
Basic: What conditions destabilize the furan-piperazine moiety?
Advanced: How to design accelerated stability studies for long-term storage?
- Use Arrhenius modeling at 40°C/75% RH for 6 months to predict degradation pathways (e.g., oxidation of the methoxy groups) .
Mechanistic Studies
Advanced: What computational tools predict target binding modes?
- Molecular docking (AutoDock Vina) models interactions with kinase domains (e.g., hydrogen bonding with quinazoline C=O groups) .
- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns .
Structure-Activity Relationship (SAR)
Basic: Which substituents enhance kinase inhibition?
- 6,7-Dimethoxy groups on quinazoline improve hydrophobic interactions .
- Furan-carbonyl increases solubility and π-stacking .
Advanced: How to prioritize substituents for combinatorial libraries?
- Use QSAR models with descriptors like logP and polar surface area to balance permeability and solubility .
Data Contradictions
Basic: Why do antimicrobial results vary between Gram-positive and Gram-negative bacteria?
- Differential outer membrane permeability in Gram-negative species (e.g., E. coli) reduces compound uptake .
Advanced: How to reconcile discrepancies in IC values across kinase assays?
- Normalize data using Z’-factor validation to account for assay sensitivity differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
